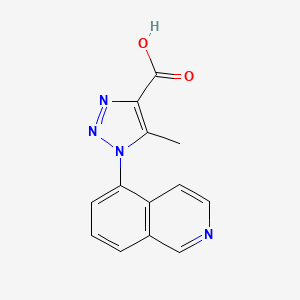

1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline is found in coal tar, has a bicyclic structure and is used in various fields such as medicine and chemistry due to its stability .

Synthesis Analysis

While specific synthesis methods for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” are not available, isoquinoline derivatives have been synthesized through various methods. For example, isoquinoline urea/thiourea derivatives were obtained as a result of the reaction of 5-aminoisoquinoline with isocyanates or isothiocyanates .Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The isoquinoline structure is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. While specific properties for “this compound” are not available, similar compounds such as “1-(isoquinolin-5-yl)ethan-1-one” have a molecular weight of 171.2 .Wirkmechanismus

Target of Action

The primary target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) . TRPV1 is a member of the transient receptor potential (TRP) superfamily and is highly localized on peripheral and central processes of nociceptive afferent fibers .

Mode of Action

The compound acts as a potent antagonist of the TRPV1 receptors . It blocks the activation of these receptors, which are selectively activated by a wide range of stimuli such as exogenous ligands (e.g., capsaicin or resiniferatoxin), heat (>43 °C), acid (pH <6.8), and endogenous substances (e.g., anandamide and oxidative metabolites of linoleic acid) .

Biochemical Pathways

The compound’s action on TRPV1 receptors affects the pain signaling pathways . By blocking the activation of TRPV1 receptors, it can effectively relieve acute and chronic inflammatory pain and postoperative pain .

Result of Action

The compound’s action results in the relief of pain . It has shown efficacy in capsaicin-induced and heat-induced pain models without causing a hyperthermia side-effect . This suggests that it could be a promising candidate for the development of new antinociceptive drugs .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While specific safety data for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” is not available, similar compounds have hazard statements such as “Causes skin irritation” and "Causes serious eye irritation" .

Zukünftige Richtungen

The future directions of a compound refer to potential applications and areas of research. While specific future directions for “1-(isoquinolin-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid” are not available, isoquinoline derivatives have been studied for their potential use in treating various conditions, such as inflammation and tissue injury .

Eigenschaften

IUPAC Name |

1-isoquinolin-5-yl-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-4-2-3-9-7-14-6-5-10(9)11/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBANTRUXTUBNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2C=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

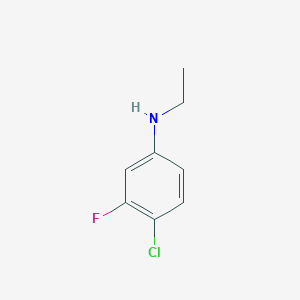

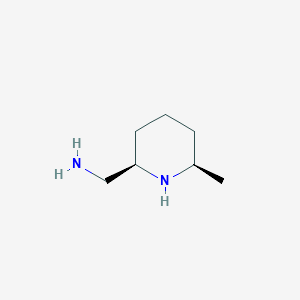

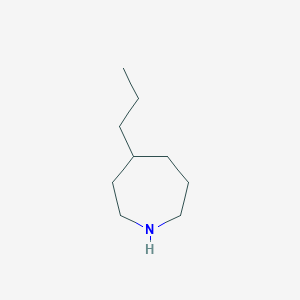

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)